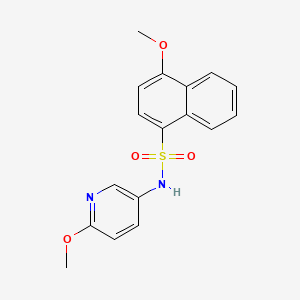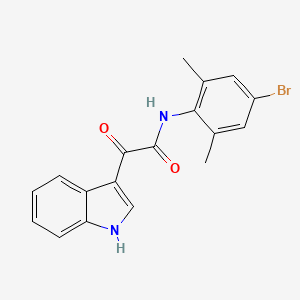![molecular formula C14H18F3N3O2 B15005658 2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15005658.png)
2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a methyl group and an acetamide moiety attached to a trifluoromethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The starting material, 4-methylpiperazine, is reacted with an appropriate acylating agent to form the intermediate 2-(4-methylpiperazin-1-yl)acetamide.
Introduction of the Trifluoromethoxyphenyl Group: The intermediate is then subjected to a nucleophilic aromatic substitution reaction with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound shares the piperazine core but lacks the trifluoromethoxyphenyl group.
2-(4-Methylpiperazin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine: Similar in structure but contains a pyrimidine ring instead of an acetamide moiety.
Uniqueness
2-(4-Methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of both the piperazine ring and the trifluoromethoxyphenyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H18F3N3O2 |
|---|---|
Peso molecular |
317.31 g/mol |
Nombre IUPAC |
2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H18F3N3O2/c1-19-6-8-20(9-7-19)10-13(21)18-11-2-4-12(5-3-11)22-14(15,16)17/h2-5H,6-10H2,1H3,(H,18,21) |
Clave InChI |
YYAFRCSKJGUJBB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid](/img/structure/B15005577.png)
amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B15005590.png)
![2-ethoxy-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15005594.png)

![7-(4-chlorophenyl)-1,3-dimethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15005607.png)
![Ethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15005624.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B15005628.png)
![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B15005630.png)
![6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B15005633.png)
![3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B15005634.png)
![3'-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B15005642.png)
![N-[2-(4-chlorophenoxy)ethyl]-7-[(phenylsulfonyl)amino]heptanamide](/img/structure/B15005645.png)
![3-[9-(3,5-dichloro-4-propoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B15005648.png)
